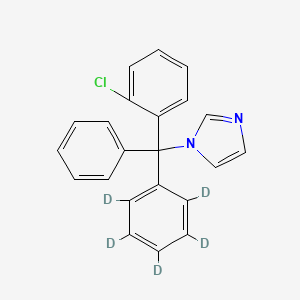

Clotrimazole-d5

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPBHJOKIVQEB-MBRJKSRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Clotrimazole-d5: Commercial Availability and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Clotrimazole-d5, a deuterated analog of the antifungal agent Clotrimazole. It is primarily intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies. This document offers a summary of commercial suppliers, their product specifications, and a detailed experimental protocol for the application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Core Concepts: The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of Clotrimazole in complex biological matrices such as plasma and tissue.[1] The incorporation of five deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, while maintaining nearly identical physicochemical properties. This allows for its co-extraction and co-elution with the unlabeled Clotrimazole during chromatographic separation, yet enables distinct detection by a mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative analyses.[1]

Commercial Suppliers and Availability

This compound is readily available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The products are typically supplied as a neat solid and require reconstitution in a suitable organic solvent. The following table summarizes the key specifications from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes |

| LGC Standards | 1185076-41-8 | C₂₂D₅H₁₂ClN₂ | 349.868 | >95% (HPLC) | 1 mg, 2.5 mg, 10 mg |

| Cayman Chemical | 1185076-41-8 | C₂₂H₁₂ClD₅N₂ | 349.9 | ≥99% deuterated forms (d₁-d₅) | - |

| Santa Cruz Biotechnology | 1185076-41-8 | C₂₂H₁₂D₅ClN₂ | 349.87 | - | - |

| Pharmaffiliates | 1185076-41-8 | C₂₂H₁₂D₅ClN₂ | 349.87 | High Purity | - |

| Simson Pharma Limited | 1185076-41-8 | - | - | High Quality | - |

| Veeprho | 1185076-41-8 | - | - | - | - |

| Sapphire Bioscience | 1185076-41-8 | - | 349.9 | ≥99% deuterated forms (d₁-d₅) | - |

Note: Availability of pack sizes and specific purity information may vary. It is recommended to consult the supplier's website or contact them directly for the most current information. A Certificate of Analysis is typically provided with the product.[2][3]

Experimental Protocol: Quantification of Antifungal Drugs in Chicken Tissues using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a method for the multiresidue determination of antifungal drugs in chicken tissues.[2]

Preparation of Standard Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[2]

-

This compound Intermediate Stock Solution (10 µg/L): Add 100 µL of the 1 mg/mL this compound stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.[2]

-

Working Internal Standard (IS) Solution (100 µg/L): Combine 100 µL of the intermediate stock solution of this compound in a 10 mL volumetric flask and dilute to the required volume with methanol.[2]

-

Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of unlabeled Clotrimazole in methanol.

-

Analyte Intermediate Stock Solution (10 mg/L): Add 100 µL of the 1 mg/mL analyte stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.[2]

-

Working Mixed Standard Solutions: Prepare a series of working standard solutions at concentrations of 1.0, 2.0, 5.0, 10.0, 20.0, and 50.0 µg/L by combining aliquots of the intermediate stock solutions and diluting with methanol.[2]

Sample Preparation

-

Homogenization: Homogenize the chicken tissue samples.

-

Extraction: To a homogenized sample, add a known volume of the Working Internal Standard Solution. Add 10 mL of acetonitrile, vortex for 2 minutes, and then sonicate for 10 minutes at 40°C.[2]

-

Centrifugation: After cooling to room temperature, centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.[2]

-

Supernatant Collection: Decant the supernatant into a clean glass vial. Repeat the extraction of the residue with another 10 mL of acetonitrile and combine the supernatants.[2]

-

Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitution: Reconstitute the dried residue with 1 mL of methanol containing 0.1% (v/v) formic acid.[2]

-

Freezing-Delipidation: Transfer the reconstituted solution to a 1.5 mL Eppendorf tube and store at -20°C overnight to precipitate lipids.[2]

-

Final Centrifugation: Centrifuge the sample at 15,000 rpm for 5 minutes at 4°C.[2]

-

Injection: Transfer an aliquot of the supernatant for injection into the LC-MS/MS system.[2]

LC-MS/MS Analysis

-

LC Column: Waters Acquity UPLC BEH C18 column.[2]

-

Mobile Phase: A suitable gradient of mobile phases, such as methanol and water with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4]

-

Monitored Transitions: The specific mass transitions for Clotrimazole and this compound need to be determined by direct infusion of the standard solutions.

Workflow for Bioanalytical Quantification using this compound

The following diagram illustrates the general workflow for the quantification of Clotrimazole in a biological sample using this compound as an internal standard.

Caption: Workflow for Clotrimazole quantification.

Signaling Pathways and Logical Relationships

While Clotrimazole's primary mechanism of action as an antifungal agent involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi, this compound is not used to study these signaling pathways directly. Instead, its utility lies in the logical relationship within an analytical workflow, as depicted in the diagram above. The deuterated standard acts as a consistent reference point against which the native analyte is measured, ensuring the reliability of the final quantitative result.

This technical guide provides a foundational understanding of the commercial landscape and a practical application of this compound for researchers engaged in bioanalytical method development and validation.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole, a widely utilized broad-spectrum antifungal agent, is the subject of extensive research in various therapeutic areas. To facilitate precise and accurate quantification in complex biological matrices, the use of a stable isotope-labeled internal standard is paramount. Clotrimazole-d5, a deuterated analog of clotrimazole, serves as the gold standard for such applications, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in their study design and execution.

Core Application: Internal Standard in Quantitative Bioanalysis

The predominant research application of this compound is as an internal standard for the accurate quantification of clotrimazole in biological samples such as plasma, serum, and tissues.[1] Its utility stems from its near-identical chemical and physical properties to the unlabeled clotrimazole, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. The mass difference of 5 Daltons allows for its distinct detection by a mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing.

Principle of Stable Isotope Dilution Mass Spectrometry

The use of this compound in quantitative analysis is based on the principle of stable isotope dilution. A known amount of the deuterated standard is spiked into the biological sample containing an unknown amount of the native analyte (clotrimazole). The ratio of the analyte to the internal standard is then measured by LC-MS/MS. Because the analyte and the internal standard are affected proportionally by any sample loss during preparation or fluctuations in instrument response, the ratio remains constant, leading to highly accurate and precise quantification.

Quantitative Data for Bioanalytical Methods

The following tables summarize key quantitative parameters for the analysis of clotrimazole using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Clotrimazole | 277.1 | 165.2 | 27 |

| Clotrimazole | 277.1 | 242.2 | 28 |

| This compound | 282.1 | 170.2 | ~27 |

| This compound | 282.1 | 242.2 | ~28 |

Note: The m/z values for this compound are inferred from the +5 Da mass shift. The product ion at m/z 242.2, corresponding to the loss of the imidazole group, would remain the same for both labeled and unlabeled compounds. Collision energies for this compound are expected to be similar to those for unlabeled clotrimazole.

Table 2: Liquid Chromatography Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | AQUITY UPLC BEH C18 (1.7 µm; 2.1 x 50 mm)[2] | Phenomenex Luna CN (5 µm; 2.0 x 150 mm)[3] |

| Mobile Phase A | Water with 0.2% Ammonium Acetate and 0.1% Formic Acid[2] | 0.1% aqueous formic acid[3] |

| Mobile Phase B | Methanol[2] | Methanol[3] |

| Gradient/Isocratic | Isocratic (18:82, A:B)[2] | Isocratic (15:85, A:B)[3] |

| Flow Rate | 0.1 mL/min[2] | Not Specified |

| Column Temperature | 40 °C[2] | Not Specified |

| Retention Time | 2.07 min[2] | Not Specified |

Table 3: Method Validation Parameters for Clotrimazole Quantification

| Parameter | Value Range |

| Linearity Range | 0.488 - 250 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 0.01563 ng/mL[3] |

| Accuracy | Within ±15.0% of nominal concentration[2] |

| Precision (Intra- and Inter-day) | < 10%[3] |

| Mean Extraction Recovery | > 68.4%[3] |

Experimental Protocols

Preparation of Stock and Standard Solutions

-

Clotrimazole and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of clotrimazole and this compound in methanol to obtain a final concentration of 1 mg/mL.[4]

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with methanol or an appropriate solvent mixture.

-

Calibration Curve Standards: Prepare calibration standards by spiking drug-free human plasma (or other relevant matrix) with the working standard solutions to achieve a range of concentrations (e.g., 0.5 to 250 ng/mL).[2]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[2]

Sample Preparation from Human Plasma (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the quantification of clotrimazole in human plasma.[2]

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, add 50 µL of a water/acetonitrile (50:50, v/v) solution containing a known concentration of this compound as the internal standard.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes at room temperature.

-

Transfer the upper organic layer (approximately 250 µL) to a new tube.

-

Evaporate the solvent to dryness at 40 °C.

-

Reconstitute the residue in 70 µL of methanol.

-

Inject a 5 µL aliquot into the UPLC-MS/MS system for analysis.

Sample Preparation from Chicken Tissue

This protocol is adapted from a method for the analysis of antifungal drugs in chicken tissues.[4]

-

Homogenize 2 g of tissue sample.

-

Spike with a known amount of this compound internal standard solution.

-

Add an appropriate amount of anhydrous sodium sulfate until a free-flowing powder is obtained.

-

Add 10 mL of acetonitrile, vortex for 2 minutes, and sonicate for 10 minutes at 40°C.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and repeat the extraction of the residue with another 10 mL of acetonitrile.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol containing 0.1% (v/v) formic acid.

-

Store the resulting solution at -20°C overnight to precipitate lipids.

-

Centrifuge at 15,000 rpm for 5 minutes at 4°C.

-

Inject an aliquot of the supernatant into the LC/MS/MS system.

Advanced Research Applications of this compound

Pharmacokinetic Studies

Accurate pharmacokinetic (PK) profiling of clotrimazole is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME).[5] Given the low systemic absorption of topically applied clotrimazole, highly sensitive analytical methods are required.[2] The use of this compound as an internal standard in LC-MS/MS assays enables the precise determination of clotrimazole concentrations in plasma over time, which is essential for calculating key PK parameters such as Cmax, Tmax, AUC, and half-life. A study on intravaginal administration of clotrimazole cream found plasma concentrations in the range of 24.4 to 28.7 ng/mL, which can be reliably quantified using a this compound internal standard-based method.[2]

Metabolic Profiling

Understanding the metabolic fate of clotrimazole is important for assessing its potential drug-drug interactions and identifying active or inactive metabolites.[6] While not extensively documented in the readily available literature, this compound can be a valuable tool in metabolic profiling studies. By administering a mixture of labeled and unlabeled clotrimazole, researchers can use mass spectrometry to distinguish drug-related metabolites from endogenous molecules, facilitating the identification of metabolic pathways.

Mechanism of Action of Clotrimazole

While this compound's primary role is in analytical chemistry, understanding the mechanism of action of clotrimazole provides context for its research applications. Clotrimazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14-α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Conclusion

This compound is an indispensable tool for researchers working with clotrimazole. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS methods provides the accuracy and precision necessary for demanding bioanalytical applications, including pharmacokinetic studies and metabolic profiling. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of the pharmacology of clotrimazole and the development of new therapeutic strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic fundamentals of vaginal treatment with clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Clotrimazole-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Clotrimazole-d5, a deuterated internal standard essential for the accurate quantification of clotrimazole in various analytical applications. The information presented herein is curated to support researchers, scientists, and drug development professionals in maintaining the integrity and reliability of their analytical standards.

Core Stability and Storage Data

The stability of this compound is paramount for its effective use as an internal standard. The following tables summarize the key storage and stability parameters for both the solid form and solutions of this compound.

Storage and Stability of Solid this compound

Proper storage of the neat (solid) compound is crucial for its long-term stability.

| Parameter | Recommendation | Citation |

| Storage Temperature | -20°C | [1] |

| Long-Term Stability | ≥ 4 years | [1] |

| Shipping Temperature | Room temperature | [1] |

| Appearance | White Solid |

Storage and Stability of this compound Solutions

The stability of this compound in solution is dependent on the solvent and storage temperature.

| Solvent | Concentration | Storage Temperature | Stability | Citation |

| Acetonitrile | 100 µg/mL | 4°C | Data not explicitly available; vendor recommendation suggests stability. | [2] |

| Methanol | Not specified | -20°C (Recommended) | Assumed to be stable for several months based on general practices for internal standards. | |

| Methanol | Not specified | Room Temperature (25°C) | Stable for at least 30 days (based on data for non-deuterated clotrimazole). | |

| Methanol | Not specified | Refrigerated (-5°C) | Stable for at least 30 days (based on data for non-deuterated clotrimazole). |

Note: Specific, long-term stability data for this compound in various solvents is limited. The recommendations for methanol solutions are based on the behavior of the non-deuterated analog and general laboratory practices for deuterated standards. It is always recommended to perform in-house stability assessments for prepared solutions.

Physicochemical Properties

| Property | Value | Citation |

| Molecular Formula | C₂₂H₁₂D₅ClN₂ | [1] |

| Molecular Weight | 349.9 g/mol | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

Experimental Protocols

Detailed experimental protocols are essential for ensuring the consistent and reliable use of this compound.

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of this compound.

Materials:

-

This compound (solid)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Class A volumetric flasks

-

Calibrated pipettes

-

Analytical balance

-

Amber glass vials with PTFE-lined caps

Procedure for 1 mg/mL Stock Solution in Methanol:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a suitable amount (e.g., 10 mg) of this compound using an analytical balance.

-

Transfer the weighed solid to a Class A volumetric flask of appropriate size (e.g., 10 mL).

-

Add a small volume of methanol to dissolve the solid, and sonicate for 5-10 minutes if necessary.

-

Once dissolved, bring the solution to the final volume with methanol.

-

Mix the solution thoroughly by inverting the flask multiple times.

-

Transfer the stock solution to an amber glass vial, label it clearly (including concentration, solvent, preparation date, and expiry date), and store at -20°C.

Procedure for Working Solutions:

-

Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase).

-

Use calibrated pipettes and Class A volumetric flasks for accurate dilutions.

-

Store working solutions in amber glass vials at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. It is advisable to prepare fresh working solutions regularly.

Protocol for a Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This protocol provides a general framework for a forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Materials:

-

This compound solution (e.g., 100 µg/mL in methanol or acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Calibrated pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

LC-MS/MS system

Procedure:

-

Acid Hydrolysis:

-

Mix equal volumes of the this compound solution and 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for LC-MS/MS analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the this compound solution and 0.1 M NaOH.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for LC-MS/MS analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the this compound solution and 3% H₂O₂.

-

Keep the mixture at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for LC-MS/MS analysis.

-

-

Thermal Degradation:

-

Place a sample of the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Analyze the sample at specified time points.

-

-

Photolytic Degradation:

-

Expose a sample of the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples at specified time points.

-

Analysis:

-

Analyze all stressed samples by a validated stability-indicating LC-MS/MS method.

-

Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

-

The primary degradation products of clotrimazole are known to be imidazole and (o-chlorophenyl) diphenyl methanol.[4][5]

Visualizations

The following diagrams illustrate key workflows related to the handling and analysis of this compound.

References

A Technical Guide to the Role of Internal Standards in Quantitative Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the principles, selection, and application of internal standards (IS) in quantitative analysis. It is designed to offer a comprehensive resource for professionals in research and drug development who rely on precise and accurate analytical measurements.

The Fundamental Role of Internal Standards

In quantitative analysis, the goal is to determine the exact amount of a specific substance (the analyte) in a sample. However, the analytical process is susceptible to various sources of error that can compromise the accuracy and precision of results. These errors can arise from instrument fluctuations, inconsistent sample injection volumes, and analyte loss during sample preparation.[1][2][3][4]

An internal standard is a compound of known concentration that is added to all samples—including calibration standards, quality controls, and unknowns—before analysis begins.[1][3][5][6] The core principle is that the internal standard will be affected by analytical variations in the same way as the analyte.[1][5] By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly more reliable and reproducible data.[2][5][7] This method is particularly crucial in complex matrices or when multi-step sample preparation is required, as it corrects for volumetric losses and mitigates the impact of matrix effects.[3][7][8]

Criteria for Selecting an Appropriate Internal Standard

The success of the internal standard method hinges on the selection of an appropriate compound. An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. Key selection criteria include:

-

Chemical and Physical Similarity: The IS should be structurally similar to the analyte, with comparable polarity, molecular weight, and functional groups. This ensures similar behavior during sample extraction and chromatographic separation.[9][10]

-

Absence from Sample Matrix: The chosen IS must not be naturally present in the samples being analyzed.[1][5][10]

-

Chromatographic Resolution: The IS peak must be well-separated from the analyte peak and any other matrix components to avoid signal overlap and interference.[9]

-

Stability: The internal standard must be chemically stable throughout the entire analytical process, from sample preparation and storage to the final analysis.[4][9]

-

Elution Time: The IS should have a retention time close to that of the analyte.[5]

-

Detector Response: The IS should produce a response of similar magnitude to the analyte at the concentration used.

For mass spectrometry (MS) applications, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[5][10] These compounds, which incorporate isotopes like deuterium (²H), ¹³C, or ¹⁵N, are chemically almost identical to the analyte, ensuring they co-elute and experience the same ionization effects.[8][10]

Experimental Protocol: Quantitative Analysis Using an Internal Standard

This section outlines a detailed methodology for performing quantitative analysis using an internal standard with High-Performance Liquid Chromatography (HPLC).

Objective: To accurately quantify the concentration of Analyte X in a plasma sample.

Selected Internal Standard: A stable isotope-labeled version of the analyte (Analyte X-d5).

Materials:

-

Analyte X reference standard

-

Analyte X-d5 (Internal Standard) reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Control blank plasma

Protocol Steps:

-

Preparation of Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Analyte X reference standard and dissolve in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh 10 mg of Analyte X-d5 and dissolve in 10 mL of methanol.

-

-

Preparation of Working Solutions:

-

Analyte Working Standard Series: Perform serial dilutions of the Analyte Stock solution with 50:50 methanol/water to create a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

IS Working Solution (100 ng/mL): Dilute the IS Stock solution with 50:50 methanol/water to create a working solution with a fixed concentration (e.g., 100 ng/mL).

-

-

Preparation of Calibration Curve Samples:

-

For each concentration level, mix 50 µL of the corresponding Analyte Working Standard with 50 µL of the IS Working Solution (100 ng/mL).

-

Add 100 µL of blank plasma to this mixture.

-

Vortex briefly to mix.

-

-

Sample Preparation (Protein Precipitation):

-

Unknown Samples: To 100 µL of each unknown plasma sample, add 50 µL of the IS Working Solution (100 ng/mL) and 50 µL of 50:50 methanol/water.

-

All Samples (Calibrators and Unknowns): Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Acquire data for both the analyte and the internal standard using appropriate MRM (Multiple Reaction Monitoring) transitions.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte (Area_Analyte) and the internal standard (Area_IS) in all calibrators and unknown samples.

-

Calculate the Response Ratio for each injection: Response Ratio = Area_Analyte / Area_IS.

-

Construct a calibration curve by plotting the Response Ratio against the known concentration of the analyte for the calibration standards.

-

Perform a linear regression analysis on the calibration curve to obtain the equation y = mx + c, where y is the Response Ratio and x is the analyte concentration.

-

For each unknown sample, use its calculated Response Ratio to determine the concentration of Analyte X using the regression equation.

-

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. Internal standard - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. learning.sepscience.com [learning.sepscience.com]

- 8. cerilliant.com [cerilliant.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Choosing an Internal Standard [restek.com]

Methodological & Application

Application Note: High-Throughput Quantification of Clotrimazole in Biological Matrices using Clotrimazole-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Clotrimazole in biological matrices. The use of a stable isotope-labeled internal standard, Clotrimazole-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, drug monitoring, and other research applications.

Introduction

Clotrimazole is a widely used broad-spectrum antifungal agent. Accurate quantification of Clotrimazole in biological samples such as plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. The incorporation of a deuterated internal standard like this compound, which has nearly identical chemical and physical properties to the analyte, is the preferred approach to correct for variations during sample preparation and analysis.[1][2][3] This method details a complete protocol from sample preparation to data analysis, providing a reliable workflow for the determination of Clotrimazole concentrations.

Experimental Workflow

The overall experimental workflow for the quantification of Clotrimazole using this compound as an internal standard is depicted below.

Caption: Experimental workflow for Clotrimazole quantification.

Materials and Reagents

-

Clotrimazole (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (or other relevant biological matrix)

Equipment

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Detailed Experimental Protocol

Preparation of Stock and Working Solutions

-

Clotrimazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Clotrimazole and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Clotrimazole Working Solutions: Prepare a series of working solutions by serially diluting the Clotrimazole stock solution with methanol to create calibration standards and quality control (QC) samples.

-

This compound Working Solution (IS): Prepare a working solution of this compound at an appropriate concentration (e.g., 100 µg/L) by diluting the stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 200 µL of acetonitrile to precipitate proteins.[4]

-

Vortex the mixture for 2 minutes.[4]

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 100 µL of the mobile phase.[4]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water with 0.2% Ammonium Acetate[4] |

| Mobile Phase B | Methanol[4] |

| Gradient | Isocratic or gradient elution (e.g., 82% B)[4] |

| Flow Rate | 0.1 - 0.7 mL/min[4] |

| Column Temperature | 40°C[4] |

| Injection Volume | 5 µL[4] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| MRM Transitions | Clotrimazole: 277.1 > 165.2 (Quantifier), 277.1 > 242.2 (Qualifier)[4]This compound: (To be determined empirically, expected m/z + 5) |

| Collision Energy (CE) | Optimized for each transition (e.g., 27-28 V for Clotrimazole)[4] |

| Cone Voltage | Optimized for the instrument |

Data Analysis and Quantification

-

Integrate the peak areas for both Clotrimazole and this compound for each injection.

-

Calculate the peak area ratio (Clotrimazole area / this compound area).

-

Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of Clotrimazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical method validation parameters reported in the literature for the quantification of Clotrimazole by LC-MS/MS.

Table 1: Linearity and Range

| Reference | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Lisi et al., 2020[4] | 0.488 - 250 | > 0.9903 |

| Zhou et al., 2015[5] | 0.01563 - 1.000 | 0.9935 |

Table 2: Precision and Accuracy

| Reference | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Lisi et al., 2020[4] | Low, Med, High | < 15% | < 15% | ± 15% |

| Zhou et al., 2015[5] | N/A | < 10% | < 10% | < 9% |

Table 3: Recovery

| Reference | Extraction Method | Mean Recovery (%) |

| Zhou et al., 2015[5] | Liquid-Liquid Extraction | > 68.4 |

| Chen et al., 2011 | Acetonitrile Extraction | 71 - 121 |

Logical Relationship of Internal Standard Use

The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The diagram below illustrates the logical relationship.

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a highly specific, sensitive, and reliable approach for the quantification of Clotrimazole in various biological matrices. The detailed protocol and performance data presented in this application note serve as a comprehensive guide for researchers in the fields of pharmacology and drug development. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data quality in regulated bioanalysis.[1][2]

References

- 1. texilajournal.com [texilajournal.com]

- 2. waters.com [waters.com]

- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 4. mdpi.com [mdpi.com]

- 5. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Clotrimazole Quantification using Clotrimazole-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Clotrimazole in biological matrices, specifically for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Clotrimazole-d5 as an internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Accurate quantification of Clotrimazole in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variability in sample preparation and instrument response. The choice of sample preparation technique is critical and depends on factors such as the required limit of quantification, sample matrix complexity, throughput needs, and cost considerations. This guide offers a comparative overview of PPT, LLE, and SPE methods for Clotrimazole analysis.

Experimental Protocols

Internal Standard

This compound is a deuterated analog of Clotrimazole and serves as an ideal internal standard for LC-MS/MS quantification. Its chemical properties are nearly identical to Clotrimazole, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is a generic, non-selective technique suitable for high-throughput screening.

Protocol: Protein Precipitation with Acetonitrile

-

Sample Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each sample, blank, and quality control (QC) sample.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume of the mobile phase.

-

Analysis: Inject an aliquot of the prepared sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification method based on the differential solubility of the analyte and impurities between two immiscible liquid phases. It generally provides cleaner extracts than PPT.

Protocol: Liquid-Liquid Extraction with Methyl Tert-Butyl Ether (MTBE)

-

Sample Aliquoting: To a clean glass tube, add 200 µL of the plasma sample.

-

Internal Standard Spiking: Spike the sample with the this compound internal standard.

-

pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide solution to basify the sample.

-

Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).

-

Extraction: Vortex the tube for 5 minutes to facilitate the extraction of Clotrimazole and its internal standard into the organic phase.

-

Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.[1]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix. It typically yields the cleanest extracts, minimizing matrix effects.

Protocol: Solid-Phase Extraction using a C18 Cartridge

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Mix 500 µL of the plasma sample with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute the Clotrimazole and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Analysis: Inject the prepared sample for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics for each sample preparation technique based on literature data. It is important to note that these values can vary depending on the specific experimental conditions, instrumentation, and laboratory.

Table 1: Recovery

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (C18) |

| Analyte Recovery (%) | 85 - 105 | > 68.4[1] | 80 - 110 |

| Internal Standard Recovery (%) | 85 - 105 | > 65 | 80 - 110 |

Table 2: Matrix Effect

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (C18) |

| Matrix Effect (%) | 75 - 115 | No significant matrix effect detected[1] | 90 - 110 |

| Internal Standard Normalized Matrix Factor | 0.95 - 1.05 | ~1.0 | 0.98 - 1.02 |

Table 3: Precision

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (C18) |

| Intra-day Precision (%RSD) | < 15 | < 10[1] | < 10 |

| Inter-day Precision (%RSD) | < 15 | < 10[1] | < 10 |

Visualizations

Caption: General workflow for Clotrimazole quantification.

Caption: Comparison of sample preparation techniques.

References

Application Notes and Protocols: Utilizing Clotrimazole-d5 as an Internal Standard for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Clotrimazole-d5 as an internal standard (IS) in the quantitative analysis of clotrimazole in biological matrices, particularly human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail recommended concentrations, sample preparation, and analytical conditions.

Introduction to this compound as an Internal Standard

This compound is the deuterated analog of clotrimazole, an imidazole antifungal agent. Due to its structural similarity and mass shift, this compound is an ideal internal standard for the quantification of clotrimazole by LC-MS/MS. The use of a stable isotope-labeled internal standard like this compound is a well-established practice to improve the accuracy and precision of bioanalytical methods by compensating for variability in sample preparation and matrix effects.

Recommended Spiking Concentrations for this compound

The optimal concentration of the internal standard should be consistent across all samples, including calibration standards, quality controls, and unknown samples. A common practice is to use a concentration that falls within the mid-range of the analyte's calibration curve. Based on published analytical methods for clotrimazole, two distinct calibration ranges are often employed, necessitating different internal standard concentrations.

Table 1: Recommended this compound Spiking Concentrations

| Calibration Range of Clotrimazole | Recommended Spiking Concentration of this compound | Target Matrix |

| 0.5 - 250 ng/mL[1] | 50 - 100 ng/mL | Human Plasma |

| 0.015 - 1.0 ng/mL[2][3] | 0.2 - 0.5 ng/mL | Human Plasma |

Experimental Protocols

This section provides detailed protocols for the preparation of stock and working solutions of this compound, followed by a comprehensive procedure for plasma sample preparation and analysis.

Preparation of Stock and Working Solutions

Table 2: Protocol for Preparation of this compound Stock and Working Solutions

| Step | Procedure | Details and Notes |

| 1 | This compound Stock Solution (1 mg/mL) | Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. This solution should be stored at -20°C.[4] |

| 2 | Intermediate Stock Solution (e.g., 10 µg/mL) | Dilute the 1 mg/mL stock solution 1:100 with methanol to obtain a 10 µg/mL intermediate stock solution. |

| 3 | Working Internal Standard Solution (e.g., 1 µg/mL for high range; 10 ng/mL for low range) | For high concentration range (e.g., 100 ng/mL final): Dilute the 10 µg/mL intermediate solution 1:10 with methanol to get a 1 µg/mL working solution. Adding 10 µL of this to 100 µL of plasma will result in a final concentration of 100 ng/mL. For low concentration range (e.g., 0.5 ng/mL final): Serially dilute the 1 µg/mL working solution to obtain a 10 ng/mL working solution. Adding 5 µL of this to 100 µL of plasma will result in a final concentration of 0.5 ng/mL. |

Plasma Sample Preparation and Extraction

The following protocol is based on a liquid-liquid extraction (LLE) method, which is commonly used for the extraction of clotrimazole from plasma.[1][2]

Table 3: Protocol for Plasma Sample Preparation and Analysis

| Step | Procedure | Details and Notes |

| 1 | Sample Aliquoting | To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, QC, or unknown sample). |

| 2 | Internal Standard Spiking | Spike the plasma sample with the appropriate volume of the this compound working solution to achieve the desired final concentration as per Table 1. |

| 3 | Protein Precipitation | Add 200 µL of acetonitrile to the plasma sample. Vortex for 2 minutes to precipitate proteins.[1] |

| 4 | Liquid-Liquid Extraction | Add an extraction solvent such as a mixture of methyl tert-butyl ether and dichloromethane (4:1, v/v).[2][3] Vortex vigorously for 5 minutes. |

| 5 | Centrifugation | Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers. |

| 6 | Supernatant Transfer | Carefully transfer the upper organic layer to a new clean tube. |

| 7 | Evaporation | Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1] |

| 8 | Reconstitution | Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 85:15 methanol:0.1% aqueous formic acid).[2][3] Vortex to ensure complete dissolution. |

| 9 | LC-MS/MS Analysis | Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system. |

LC-MS/MS Analytical Method

The following table summarizes typical LC-MS/MS parameters for the analysis of clotrimazole.

Table 4: Typical LC-MS/MS Conditions for Clotrimazole Analysis

| Parameter | Condition |

| LC Column | C18 or similar reversed-phase column (e.g., Phenomenex Luna CN, 2.0 x 150 mm, 5 µm)[2] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: MethanolGradient elution is typically used. A common starting condition is 85% B.[2][3] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Clotrimazole: m/z 277.1 → 165.2this compound: m/z 282.1 → 165.2 (or other appropriate product ion) |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for using this compound as an internal standard and a simplified representation of Clotrimazole's mechanism of action.

Caption: Experimental workflow for plasma sample analysis using this compound.

Caption: Simplified mechanism of action of Clotrimazole.

References

- 1. Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. This compound | CAS 1185076-41-8 | LGC Standards [lgcstandards.com]

Application Note: UPLC-MS/MS Method for the Determination of Clotrimazole in Human Plasma Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clotrimazole is a widely used broad-spectrum antifungal agent belonging to the imidazole class. It is primarily used for the topical treatment of various fungal infections.[1] Accurate and sensitive quantification of clotrimazole in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicological studies. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of clotrimazole in human plasma. The method utilizes a deuterated internal standard (Clotrimazole-d5) to ensure high accuracy and precision and employs a simple liquid-liquid extraction procedure for sample preparation.

Principle

The method involves the extraction of clotrimazole and its deuterated internal standard from human plasma via liquid-liquid extraction. The extracts are then analyzed by UPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, compensates for variations in sample preparation and matrix effects, leading to improved data quality.

Experimental Protocols

1. Materials and Reagents

-

Clotrimazole reference standard

-

This compound (deuterated internal standard)

-

Acetonitrile (ACN), Methanol (MeOH) - HPLC or LC-MS grade

-

Formic acid, Ammonium Acetate - LC-MS grade

-

Water, deionized or Milli-Q

-

Human plasma (drug-free)

-

Methyl tert-butyl ether (MTBE)

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve an appropriate amount of clotrimazole and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Store the stock solutions at 2-8°C.

-

-

Working Standard Solutions:

-

Prepare working standard solutions of clotrimazole by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.

-

3. Sample Preparation (Liquid-Liquid Extraction)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the Internal Standard working solution (100 ng/mL this compound).

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of methyl tert-butyl ether.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 85:15 Methanol:0.1% Formic Acid in Water).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

Instrumentation and Analytical Conditions

Table 1: UPLC Conditions

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 15% A, 85% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 3 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Waters Xevo TQD or equivalent triple quadrupole MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 650 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Clotrimazole (Quantifier) | 277.1 | 165.2 | 0.1 | 30 | 27 |

| Clotrimazole (Qualifier) | 277.1 | 242.2 | 0.1 | 30 | 28 |

| This compound (IS) | 282.1 | 165.2 | 0.1 | 30 | 27 |

Note: The MRM transitions for this compound are proposed based on the stable isotope labeling on a non-fragmented portion of the molecule. Optimization may be required.

Method Performance

Table 4: Summary of Quantitative Performance

| Parameter | Result |

| Linearity Range | 0.5 - 250 ng/mL (r² > 0.99)[2] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal values |

| Extraction Recovery | > 85% |

Visualizations

Experimental Workflow

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Clotrimazole's primary mechanism of action is the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[3][4] It specifically targets and inhibits the enzyme Lanosterol 14-α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[3][5] This disruption leads to a compromised cell membrane and ultimately, fungal cell death.

References

Application Note: Quantitative Analysis of Clotrimazole using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and selective method for the quantitative analysis of the antifungal drug Clotrimazole in various matrices using gas chromatography-mass spectrometry (GC-MS). The protocol employs Clotrimazole-d5 as an internal standard to ensure high accuracy and precision. This document provides comprehensive experimental procedures, instrument parameters, and data analysis guidelines suitable for research, drug development, and quality control applications.

Introduction

Clotrimazole is a widely used broad-spectrum antifungal agent belonging to the imidazole class.[1] It is effective against a variety of pathogenic yeasts and molds. Accurate and reliable quantification of Clotrimazole is crucial in pharmaceutical formulation development, pharmacokinetic studies, and quality control testing. Gas chromatography-mass spectrometry offers excellent selectivity and sensitivity for the analysis of thermally stable and volatile compounds like Clotrimazole. The use of a stable isotope-labeled internal standard, this compound, compensates for variations in sample preparation and instrument response, leading to highly reliable quantitative results.[2]

Principle

The method is based on the separation of Clotrimazole and the internal standard, this compound, by gas chromatography followed by detection and quantification using mass spectrometry. The mass spectrometer is operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Quantification is achieved by calculating the ratio of the peak area of Clotrimazole to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte.

Materials and Reagents

-

Clotrimazole (analytical standard)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

-

Deionized water

-

Sample matrix (e.g., plasma, cream, etc.)

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be optimized based on the specific sample matrix.

-

Spiking: To 1 mL of the sample matrix (e.g., plasma), add a known amount of this compound internal standard solution.

-

Extraction: Add 5 mL of an extraction solvent (e.g., a mixture of dichloromethane and ethyl acetate, 1:1 v/v).

-

Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a clean glass tube.

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

-

Transfer: Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for your specific instrument and column.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column) |

| Injector | Splitless mode |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | - Initial Temperature: 150°C, hold for 1 min- Ramp 1: 20°C/min to 250°C, hold for 2 min- Ramp 2: 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

The following ions are recommended for monitoring. The most abundant, unique ion should be used for quantification (Quantifier), while others are used for confirmation (Qualifier).

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Clotrimazole | 277 | 165 | 209 |

| This compound | 282 | 170 | 214 |

Note: The ions for this compound are predicted based on the fragmentation pattern of Clotrimazole and the d5-label on a phenyl ring. It is recommended to confirm these ions by analyzing a standard of this compound.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both Clotrimazole and this compound.

-

Response Ratio Calculation: Calculate the peak area ratio of the Clotrimazole quantifier ion to the this compound quantifier ion.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of Clotrimazole and a constant concentration of this compound. Process these standards using the same sample preparation procedure. Plot the peak area ratio against the concentration of Clotrimazole to generate a calibration curve.

-

Quantification: Determine the concentration of Clotrimazole in the unknown samples by interpolating their peak area ratios on the calibration curve.

Method Validation (Typical Expected Performance)

A full method validation should be performed according to regulatory guidelines (e.g., ICH). The following are typical expected performance characteristics for this type of method.

| Parameter | Expected Range/Value |

| Linearity | 10 - 1000 ng/mL (r² > 0.995) |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Accuracy | 85 - 115% |

| Precision (RSD) | < 15% |

Visualizations

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Clotrimazole Using Clotrimazole-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole is a broad-spectrum imidazole antifungal agent used for the treatment of various fungal infections. It acts by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][5] While primarily administered topically with minimal systemic absorption, therapeutic drug monitoring (TDM) can be crucial in specific clinical scenarios, such as in immunocompromised patients or during investigations of systemic exposure.[4] TDM helps in optimizing dosage, ensuring efficacy, and minimizing potential toxicity.[6]

This document provides detailed application notes and protocols for the quantitative analysis of clotrimazole in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with Clotrimazole-d5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to enhanced accuracy and precision.

Signaling Pathway: Mechanism of Action of Clotrimazole

Clotrimazole targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol. The disruption of ergosterol biosynthesis alters the fluidity and integrity of the fungal cell membrane, leading to the inhibition of fungal growth and cell death.

Caption: Mechanism of action of Clotrimazole.

Experimental Protocols

This section details a proposed UPLC-MS/MS method for the quantification of clotrimazole in human plasma using this compound as an internal standard.

Materials and Reagents

-

Clotrimazole (analytical standard)

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

UPLC system coupled with a triple quadrupole mass spectrometer

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Spike 100 µL of drug-free plasma with the appropriate concentrations of clotrimazole for standards and QCs.

-

Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to all tubes.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Method

UPLC Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Clotrimazole | 345.1 | 277.1 | 0.1 | 30 | 20 |

| This compound | 350.1 | 282.1 | 0.1 | 30 | 20 |

Experimental Workflow

The following diagram illustrates the workflow for the therapeutic drug monitoring of clotrimazole.

Caption: UPLC-MS/MS workflow for Clotrimazole TDM.

Data Presentation

The following tables present typical validation data for a UPLC-MS/MS assay for clotrimazole in human plasma. These values are illustrative and should be established for each specific laboratory method.

Linearity

| Concentration (ng/mL) | Mean Peak Area Ratio (Clotrimazole/Clotrimazole-d5) |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.275 |

| 100 | 2.550 |

| 250 | 6.375 |

| 500 | 12.750 |

| Correlation Coefficient (r²) | >0.995 |

Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 3 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| MQC | 75 | < 8 | 97 - 103 | < 8 | 97 - 103 |

| HQC | 400 | < 6 | 98 - 102 | < 6 | 98 - 102 |

Recovery

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |

| LQC | 3 | > 85 |

| MQC | 75 | > 85 |

| HQC | 400 | > 85 |

Logical Relationship: TDM Decision Making

The results from the quantitative assay are used to guide clinical decisions regarding clotrimazole therapy.

Caption: Decision-making process in Clotrimazole TDM.

Conclusion

The described UPLC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of clotrimazole in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for clinical decision-making. This application note provides a comprehensive framework for researchers and clinicians to develop and implement a TDM assay for clotrimazole, ultimately contributing to optimized patient care.

References

- 1. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. development-of-an-uplc-ms-ms-method-for-quantitative-analysis-of-clotrimazole-in-human-plasma-samples - Ask this paper | Bohrium [bohrium.com]

- 6. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Clotrimazole in Tissue Samples by UPLC-MS/MS using a Deuterated Internal Standard

For research, scientific, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of clotrimazole in tissue samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The methodology employs Clotrimazole-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol provides a comprehensive guide for tissue homogenization, protein precipitation-based extraction, and the optimized UPLC-MS/MS parameters for the accurate measurement of clotrimazole. This method is suitable for pharmacokinetic, toxicokinetic, and drug distribution studies in preclinical and clinical research.

Introduction

Clotrimazole is a widely used broad-spectrum antifungal agent belonging to the imidazole class. It is primarily used for the topical treatment of various fungal infections. To understand its efficacy, safety profile, and distribution, it is crucial to accurately measure its concentration in various biological matrices, including tissues. This application note presents a highly selective and sensitive UPLC-MS/MS method for the determination of clotrimazole in tissue samples. The use of this compound as an internal standard (IS) corrects for matrix effects and variations in sample preparation and instrument response, leading to reliable and reproducible results.[1]

Experimental Protocols

Materials and Reagents

-

Clotrimazole (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Tissue homogenization buffer (e.g., Phosphate Buffered Saline, PBS)

-

Blank tissue samples for matrix-matched calibration standards and quality controls.

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve clotrimazole and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the clotrimazole primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a working solution of 100 ng/mL.

Sample Preparation

The following protocol outlines the extraction of clotrimazole from tissue samples.

-

Tissue Homogenization:

-

Accurately weigh approximately 100 mg of the tissue sample.

-

Add 400 µL of ice-cold homogenization buffer (e.g., PBS).

-

Homogenize the tissue sample using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained.

-

-

Protein Precipitation:

-

To 100 µL of the tissue homogenate, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection and Analysis:

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

-

UPLC-MS/MS Instrumentation and Conditions

UPLC System:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |

| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 80% A, decrease to 20% A over 2.5 min, hold for 1 min, return to initial conditions over 0.5 min, and equilibrate for 1 min. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometer:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent, optimize for best signal |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Clotrimazole | 277.1 | 165.2 | 100 | 27 |

| 277.1 | 242.2 (confirmatory) | 100 | 28 | |

| This compound | 282.1 | 170.2 | 100 | 27 |

Note: The precursor ion for clotrimazole at m/z 277.1 is an in-source fragment corresponding to the loss of the imidazole moiety. The precursor for this compound is predicted based on the addition of 5 Daltons to this fragment. The product ion for this compound is predicted based on the retention of the deuterated phenyl ring in the diphenylmethyl cation fragment.

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Clotrimazole | 0.5 - 500 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |